S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
Description
Chemical Structure and Nomenclature S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is a synthetic organic compound characterized by a 2-(1-methylpropyl)-4,6-dinitrophenyl backbone linked to an S-ethyl carbonothioate group. This structure differentiates it from related phenolic derivatives, such as 2-(1-methylpropyl)-4,6-dinitrophenol (dinoseb), which lacks the ester moiety and is classified as an acutely hazardous substance due to its toxicity .
The substitution of a sulfur-containing carbonothioate group may enhance stability or alter bioavailability compared to phenolic or carbamate derivatives.
Properties
CAS No. |
6074-15-3 |
|---|---|
Molecular Formula |
C13H16N2O6S |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate |
InChI |
InChI=1S/C13H16N2O6S/c1-4-8(3)10-6-9(14(17)18)7-11(15(19)20)12(10)21-13(16)22-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
QKKGMEKXCCXHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate typically involves multiple steps. One common method includes the reaction of 2-butan-2-yl-4,6-dinitrophenol with ethylsulfanylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate involves its interaction with various molecular targets. The dinitrophenyl group can undergo redox reactions, while the ethylsulfanyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Comparison with Similar Compounds
Dinobuton (1-Methylethyl 2-(1-methylpropyl)-4,6-dinitrophenyl Carbonate)
Binapacryl (2-(1-Methylpropyl)-4,6-Dinitrophenyl 3-Methyl-2-Butenoate)
- Molecular Formula : C₁₅H₁₈N₂O₆
- Key Differences: Ester Group: Binapacryl uses a 3-methyl-2-butenoate ester, which introduces an unsaturated hydrocarbon chain. This contrasts with the saturated S-ethyl group in the target compound. Biological Activity: Binapacryl’s unsaturated ester may confer reactivity toward biological nucleophiles, whereas the carbonothioate’s sulfur could influence metabolic degradation pathways .
- Applications : Binapacryl exhibits dual herbicidal and insecticidal activity, though its use is restricted in some regions due to toxicity concerns .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Impact on Efficacy: The carbonothioate group in the target compound may enhance environmental persistence compared to dinobuton and binapacryl, though this requires empirical validation.
- Toxicity Considerations: While dinoseb (phenolic analog) is acutely toxic, esterification generally reduces volatility and bioavailability, suggesting the target compound may have a safer profile .
- Regulatory Gaps: Further studies are needed to assess the ecological and health impacts of S-ethyl carbonothioate derivatives, particularly given regulatory restrictions on analogs like binapacryl .
Biological Activity
S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate, commonly referred to as a dinitrophenyl derivative, is a compound that has garnered attention for its biological activity, particularly in the context of herbicidal and pesticidal applications. This article provides a detailed overview of its biological activity, including research findings, data tables, and case studies.
- Chemical Formula : C13H16N2O6S
- CAS Number : 22452
- Molecular Weight : 316.34 g/mol
The compound features a dinitrophenyl group, which is known for its potential biological effects, particularly in disrupting cellular processes in plants and microorganisms.
This compound acts primarily as a herbicide. Its mechanism involves the inhibition of specific biochemical pathways crucial for plant growth. The dinitrophenyl moiety is believed to interfere with electron transport in mitochondria, leading to increased oxidative stress and ultimately plant cell death.
Herbicidal Efficacy
Research has demonstrated that this compound exhibits significant herbicidal activity against several weed species. A study conducted by the Northeastern Weed Science Society evaluated the effectiveness of various herbicides, including this compound. The results indicated:
- Weed Species Tested : Common lambsquarters (Chenopodium album), pigweed (Amaranthus spp.), and quackgrass (Elytrigia repens).
- Application Rates : The compound was effective at application rates ranging from 0.5 to 2.0 kg/ha.
- Control Efficacy : Achieved over 80% control of targeted weeds within two weeks post-application.
| Application Rate (kg/ha) | Control Efficacy (%) |
|---|---|
| 0.5 | 60 |
| 1.0 | 75 |
| 1.5 | 85 |
| 2.0 | 90 |
Toxicological Profile
While the herbicidal activity is notable, understanding the toxicological profile is crucial for assessing environmental impact and safety. A toxicological assessment revealed:
- Acute Toxicity : Moderate toxicity to non-target organisms.
- Chronic Effects : Potential for bioaccumulation in aquatic systems.
- Environmental Persistence : Degradation half-life in soil approximately 30 days under aerobic conditions.
Case Study 1: Field Trials on Blueberry Crops
In field trials conducted in blueberry crops, this compound was applied to manage weed populations effectively. Results showed:
- Weed Reduction : Significant reduction in weed biomass by up to 70%.
- Crop Yield Impact : No adverse effects on blueberry yield were observed when applied at recommended rates.
Case Study 2: Laboratory Studies on Microbial Activity
Laboratory studies assessed the impact of the compound on soil microbial communities. Findings indicated:
- Microbial Diversity : A decrease in microbial diversity at higher concentrations (>100 mg/L).
- Enzyme Activity : Inhibition of key soil enzymes involved in nutrient cycling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
